Ethyl 5-methyl-1H-indazole-3-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMPWOIOOOXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506971 | |
| Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1908-01-6 | |
| Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Indazole Scaffolds in Contemporary Chemical and Pharmaceutical Research
Significance of Indazole Derivatives in Drug Discovery and Development
Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities. lookchem.comchemicalbook.com Although rarely found in nature, synthetic compounds incorporating the indazole core have demonstrated significant potential in treating a wide range of diseases. lookchem.comchemicalbook.com This has led to intensive research and the development of numerous indazole-based drugs. The structural versatility of the indazole ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. jocpr.com
The therapeutic applications of indazole derivatives are diverse and well-documented. They are prominent in oncology, with several FDA-approved drugs featuring this scaffold. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while Niraparib is a PARP inhibitor for certain types of ovarian and prostate cancers. lookchem.com Axitinib and Entrectinib are other examples of indazole-containing kinase inhibitors vital in cancer therapy. jocpr.com
Beyond cancer, indazoles have shown efficacy as anti-inflammatory agents, analgesics, and anti-HIV compounds. lookchem.comchemicalbook.com The compound Benzydamine is a well-known non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. In the realm of central nervous system disorders, Granisetron (B54018), a 5-HT3 receptor antagonist, is a critical antiemetic drug used to prevent nausea and vomiting associated with chemotherapy and radiation. chemicalbook.comjocpr.com Furthermore, research has explored their use as antibacterial, antifungal, and antihypertensive agents, highlighting the broad therapeutic window of this heterocyclic system. lookchem.comchemimpex.com The ability of the indazole structure to interact with various biological targets, including enzymes like kinases and indoleamine 2,3-dioxygenase 1 (IDO1), underpins its remarkable success in drug development. lookchem.com
Overview of Ethyl 5-methyl-1H-indazole-3-carboxylate within Indazole-Based Research Initiatives
Within the extensive family of indazole derivatives, This compound is a specific molecule recognized for its role as a key chemical intermediate in synthetic research. While not typically an end-product for therapeutic use itself, its structural features make it a valuable building block for constructing more complex, pharmacologically active molecules.
This compound belongs to the indazole-3-carboxylate class. Esters at the 3-position of the indazole ring are common starting points for the synthesis of a variety of derivatives, such as indazole-3-carboxamides, which have been investigated as potent blockers of calcium-release activated calcium (CRAC) channels, representing a therapeutic target for inflammatory conditions. chemimpex.com The ethyl ester group provides a reactive handle that can be readily converted into other functional groups, such as amides, hydrazides, or carboxylic acids, allowing for the exploration of diverse chemical space. jocpr.com
The presence of the methyl group at the 5-position of the benzene (B151609) ring portion of the indazole scaffold can influence the electronic properties and steric profile of the molecule. This substitution can be crucial for modulating the binding affinity and selectivity of the final target compound for its biological receptor. The parent acid, 5-Methyl-1H-indazole-3-carboxylic acid, is noted for its application in the synthesis of anti-inflammatory and anticancer drugs. chemimpex.com Consequently, this compound serves as a direct precursor in research initiatives aimed at developing novel therapeutics in these areas. Its primary role is in the early stages of drug discovery and development, where it is used to create libraries of new chemical entities for biological screening. chemimpex.com
Chemical Compound Data
Below are the key identifiers and properties for the featured chemical compound.
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 1908-01-6 |
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.23 g/mol |
Synthetic Methodologies for Ethyl 5 Methyl 1h Indazole 3 Carboxylate
Established Synthetic Pathways and Chemical Transformations
The most common and well-established pathway to Ethyl 5-methyl-1H-indazole-3-carboxylate involves two key chemical transformations: the synthesis of the carboxylic acid precursor and its subsequent esterification.
One classical approach to constructing the indazole ring is through the diazotization of an appropriately substituted aniline, followed by cyclization. For the synthesis of the 5-methyl-1H-indazole-3-carboxylic acid precursor, a plausible route starts from o-toluidine. This involves a sequence of reactions including diazotization to form a diazonium salt, which can then undergo further reactions to form the indazole ring system.
Once the 5-methyl-1H-indazole-3-carboxylic acid is obtained, the most direct method for its conversion to the ethyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The equilibrium of this reaction is driven towards the ester product by using a large excess of the alcohol and/or by the removal of water as it is formed. athabascau.camasterorganicchemistry.commasterorganicchemistry.com
A general representation of the Fischer-Speier esterification is as follows:
Reaction Scheme for Fischer-Speier Esterification
| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |
|---|---|---|---|---|
| 5-methyl-1H-indazole-3-carboxylic acid | Ethanol | H₂SO₄ or HCl | This compound | Water |
Another established method for the synthesis of indazole-3-carboxylate esters involves the dehydrogenation of the corresponding 4,5,6,7-tetrahydroindazole derivative. For instance, ethyl 1H-indazole-3-carboxylate can be prepared by heating ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in the presence of a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like cymene. chemicalbook.com This method, however, is dependent on the availability of the partially saturated precursor.
Development of Novel and Efficient Synthetic Protocols
Research into the synthesis of indazole derivatives continues to yield novel and more efficient protocols. These often focus on reducing the number of synthetic steps, improving yields, and utilizing more readily available starting materials. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, are particularly sought after for their efficiency.
A notable development in the synthesis of 1H-indazole-3-carboxylic acid derivatives involves a cyclization reaction of N-acetyl-o-aminophenylacetic acid derivatives under the action of sodium nitrite (B80452) or tert-butyl nitrite. Furthermore, [3+2] cycloaddition reactions between phenylalkyne precursors and α-diazoacetic acid esters have been reported for the synthesis of 1H-indazole-3-carboxylic acid esters.
For the esterification step, alternatives to the classic Fischer esterification have been developed to overcome limitations such as harsh acidic conditions and the need for a large excess of alcohol. The use of coupling reagents to activate the carboxylic acid is a common strategy.
Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. For the synthesis of indazoles, this includes the use of natural, green, and efficient catalysts. For example, lemon peel powder has been reported as a catalyst for the synthesis of 1H-indazoles under ultrasound irradiation, offering good yields in a short reaction time. uakron.edu
Optimization Strategies for Reaction Yield and Purity in Laboratory Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Key parameters that are often adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.
For the Fischer esterification, the yield can be significantly improved by manipulating the reaction equilibrium. As it is a reversible process, using a large excess of ethanol can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com Removing the water produced during the reaction, for instance by using a Dean-Stark apparatus, is another effective strategy to drive the reaction to completion. The choice and concentration of the acid catalyst also play a critical role; while a strong acid is necessary, its concentration must be controlled to avoid side reactions.
The purification of the final product is essential to obtain a high degree of purity. Common purification techniques for esters like this compound include extraction, washing, and recrystallization or column chromatography. The work-up procedure for a typical Fischer esterification involves neutralizing the excess acid, washing with water and brine, drying the organic layer, and removing the solvent. The crude product can then be purified by recrystallization from a suitable solvent or by silica (B1680970) gel column chromatography to remove any unreacted starting materials or byproducts.
A study on the synthesis of N1-substituted derivatives of this compound highlights the importance of the parent compound as a key intermediate, suggesting that its efficient synthesis and purification are well-established prerequisites for further chemical modifications. chemicalbook.com The development of detailed and reproducible synthetic protocols is therefore of high importance for researchers in medicinal chemistry and related fields.
Chemical Reactivity and Derivatization of Ethyl 5 Methyl 1h Indazole 3 Carboxylate
Functional Group Transformations and Modifications of the Indazole Ring System
The chemical versatility of Ethyl 5-methyl-1H-indazole-3-carboxylate stems from the reactivity of its distinct functional moieties: the ethyl carboxylate group at the C3-position and the indazole ring itself, which includes the N-H proton of the pyrazole (B372694) ring and the substituted benzene (B151609) ring.
The ester group is a prime site for various transformations. It can undergo hydrolysis to yield the corresponding 5-methyl-1H-indazole-3-carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of amides through coupling reactions with various amines, a common strategy in the development of bioactive compounds. bloomtechz.comnih.gov For instance, indazole-3-carboxylic acid is a known precursor in the synthesis of the anti-emetic drug granisetron (B54018) via amide bond formation. researchgate.net Furthermore, the ester can be reduced to the corresponding alcohol, (5-methyl-1H-indazol-3-yl)methanol, opening up another avenue for derivatization. bloomtechz.com
The indazole ring system offers multiple sites for modification. The nitrogen atom at the N1 position can be readily functionalized. For example, acylation at the N1 position with various aliphatic or aromatic acyl radicals has been reported for ethyl-1H-indazole-3-carboxylate derivatives. One study described the synthesis of ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate, which demonstrated anti-arthritic effects in preliminary studies. nih.gov
The benzene portion of the indazole ring can also be functionalized, although the existing methyl group and the fused pyrazole ring influence the regioselectivity of these reactions. Electrophilic substitution reactions, such as halogenation, can introduce new substituents onto the benzene ring, further diversifying the molecular scaffold for synthetic applications. bloomtechz.com
Regioselective Reactions and Synthesis of Analogues
A significant aspect of indazole chemistry is the regioselective functionalization of the two nitrogen atoms (N1 and N2) of the pyrazole ring. Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The ratio of these regioisomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. nih.gov
Systematic studies on the N-alkylation of substituted 1H-indazole-3-carboxylates have provided insights into controlling this regioselectivity. For the closely related methyl 5-bromo-1H-indazole-3-carboxylate, highly regioselective N1- and N2-alkylations have been achieved with excellent yields by carefully selecting the reagents. nih.govbeilstein-journals.org
Key Findings in Regioselective N-Alkylation of Indazole-3-carboxylates:
N1-Selectivity: The use of cesium carbonate (Cs₂CO₃) often favors the formation of the N1-alkylated product. Density Functional Theory (DFT) calculations suggest that a chelation mechanism involving the cesium cation, the N2-nitrogen, and the oxygen of the C3-ester group promotes substitution at the N1 position. nih.govbeilstein-journals.org The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has also been shown to be a promising system for achieving high N1-selectivity in the alkylation of C3-substituted indazoles. researchgate.netnih.gov
N2-Selectivity: Different conditions can drive the reaction towards the N2-substituted isomer. The choice of base and solvent system plays a critical role in disrupting the chelation that favors N1-alkylation. nih.govbeilstein-journals.org
Solvent Effects: The polarity of the solvent can significantly impact the regioisomeric ratio. For instance, using dimethylformamide (DMF) as a solvent can decrease N1-selectivity compared to THF, likely because DMF facilitates the formation of solvent-separated ion pairs which diminishes the chelation effect. nih.gov
These regioselective strategies are crucial for the synthesis of specific indazole analogues, as the biological activity of N-substituted indazoles can vary significantly between the N1 and N2 isomers. nih.govbeilstein-journals.org
| Substrate | Reagents & Conditions | Major Product | Key Factor | Reference |
|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl Halide, Cs₂CO₃, Solvent | N1-alkylated | Chelation by Cesium cation | nih.gov |
| C3-carboxy-substituted Indazoles | Alkyl Bromide, NaH, THF | >99% N1-alkylated | Tight ion pair formation in THF | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH, DMF | Mixture (N1: 38%, N2: 46%) | DMF diminishes N1-selectivity | beilstein-journals.org |
Application as a Key Synthetic Intermediate for Complex Chemical Structures
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly those with pharmaceutical applications. lookchem.com The indazole scaffold is a recognized pharmacophore present in a wide array of bioactive compounds. nih.govresearchgate.net
The ability to selectively functionalize the indazole at the N1, N2, and C3 positions makes this starting material a versatile platform for building diverse molecular architectures.
Synthesis of Bioactive N-Substituted Indazoles: Many potent therapeutic agents are N-substituted indazoles. For example, Pazopanib, a tyrosine kinase inhibitor, is an N2-substituted indazole, while Danicopan, a complement factor D inhibitor, is an N1-substituted indazole. nih.govbeilstein-journals.org The regioselective alkylation and acylation methods discussed previously are directly applicable to the synthesis of analogues of these complex drugs, starting from precursors like this compound.
Precursor to Carboxamides: Following hydrolysis of the ethyl ester to the carboxylic acid, the resulting intermediate can be coupled with a wide variety of amines to produce a library of indazole-3-carboxamides. nih.govdiva-portal.org This class of compounds includes synthetic cannabinoids and other pharmacologically active agents, demonstrating the importance of the indazole-3-carboxylate core in drug discovery. nih.gov
Foundation for Fused Heterocyclic Systems: The reactivity of the indazole ring can be exploited to construct more complex, fused heterocyclic systems. For example, the reaction of 2-(N-indazolyl)-5-nitrobenzonitriles, derived from indazoles, can lead to the formation of the indolo[1,2-b]indazole ring system under acidic conditions. researchgate.net
The strategic placement of the methyl group at the C5-position and the carboxylate at the C3-position provides a pre-functionalized core that guides the synthesis toward specific, often biologically active, complex structures.
Studies on the Stability and Reactivity Profile under Various Conditions
The stability and reactivity of this compound are governed by the inherent properties of the indazole ring system. Indazoles exist as tautomers, with the 1H-indazole form generally being more thermodynamically stable than the 2H-tautomer. chemicalbook.com This inherent stability contributes to its utility as a reliable synthetic scaffold.
Reactivity under Different Conditions:
Acidic Conditions: The compound is generally stable under moderately acidic conditions. Strong acidic conditions can protonate the nitrogen atoms, potentially influencing subsequent reactions. Acid-catalyzed hydrolysis of the ester group is a common transformation.
Basic Conditions: The N-H proton is acidic and can be readily deprotonated by a variety of bases (e.g., NaH, Cs₂CO₃, LiH) to form the indazolide anion. beilstein-journals.orgnih.gov This anion is the key reactive species in N-alkylation and N-acylation reactions. The stability and reactivity of this anion are influenced by the counter-ion and the solvent, which in turn dictates the regioselectivity of the reaction. nih.govnih.gov Saponification of the ester group to a carboxylate salt also occurs under basic conditions.
Thermal and Photochemical Stability: Indazole derivatives are generally thermally stable. Photochemical studies on the equilibrium between 1H- and 2H-forms have confirmed the greater stability of the 1H-tautomer, irrespective of the solvent. chemicalbook.com
The compound's stability across a range of conditions allows for a broad spectrum of synthetic transformations to be performed without decomposition of the core indazole structure, underscoring its value as a robust synthetic intermediate.
Biological Activity Spectrum and Mechanistic Investigations of Ethyl 5 Methyl 1h Indazole 3 Carboxylate and Its Derivatives
Research into Anti-inflammatory Activities and Related Cellular Pathways
Indazole derivatives have demonstrated significant anti-inflammatory properties. researchgate.netnih.gov Research indicates that their mechanism of action often involves the modulation of key inflammatory mediators and pathways.
Studies have shown that certain indazole derivatives can significantly inhibit carrageenan-induced hind paw edema in rat models, a classic test for acute inflammation. nih.govresearchgate.net The anti-inflammatory effect is often dose- and time-dependent. nih.govresearchgate.net For instance, in one study, 5-aminoindazole (B92378) showed a maximum inflammation inhibition of 83.09% at a 100 mg/kg dose. nih.gov
The cellular mechanisms underlying these effects are linked to the inhibition of critical enzymes and cytokines in the inflammatory cascade. A primary target is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins (B1171923) during inflammation. nih.govresearchgate.net Several indazole derivatives have been shown to be potent COX-2 inhibitors. nih.gov
Furthermore, these compounds can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.govresearchgate.net The inhibition of these cytokines helps to downregulate the inflammatory response. nih.gov The anti-inflammatory action is also attributed to the free radical scavenging activity of these compounds. nih.govresearchgate.net
Table 1: In Vitro Anti-inflammatory Activity of Indazole Derivatives Data derived from studies on various indazole derivatives.
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Indazole | TNF-α Inhibition | 220.11 µM | nih.gov |
| 5-Aminoindazole | TNF-α Inhibition | 230.19 µM | nih.gov |
| Indazole | COX-2 Inhibition | 23.42 µM | nih.gov |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM | nih.gov |
| 6-Nitroindazole | COX-2 Inhibition | 15.48 µM | nih.gov |
Exploration of Antineoplastic Properties and Molecular Targets in Oncology Research
The indazole scaffold is present in several FDA-approved anticancer drugs, highlighting its importance in oncology. rsc.orgrsc.orgnih.gov Derivatives are being actively investigated for their ability to inhibit tumor cell growth, proliferation, migration, and invasion through various mechanisms. nih.govbenthamdirect.comresearchgate.net
A key area of research is the inhibition of protein kinases, which are often dysregulated in cancer. tandfonline.comrsc.org Indazole derivatives have been developed as inhibitors for a multitude of kinases, including:
PI3K/AKT/mTOR Pathway: This pathway is frequently activated in tumor cells. Certain 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to cell cycle arrest at the G2/M phase and inducing apoptosis. nih.gov
Fibroblast Growth Factor Receptors (FGFR): Overexpression of FGFR is linked to various cancers. rsc.orgresearchgate.net Derivatives of 1H-indazole have been identified as potent FGFR1 inhibitors, with some compounds showing IC50 values in the low nanomolar range. nih.govrsc.org
Aurora Kinases: These serine/threonine kinases are crucial for mitosis, and their overexpression is common in many cancers. rsc.org Novel amide derivatives of indazole have been reported as inhibitors of Aurora kinases. rsc.org
p21-Activated Kinase 1 (PAK1): This kinase is associated with tumor progression and metastasis. 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, which suppress cancer cell migration and invasion. nih.gov
These compounds have demonstrated broad-spectrum antiproliferative activity against a range of human cancer cell lines, including those for breast (MCF-7, 4T1), colon (HT-29), lung (A-549), and gastric (HGC-27) cancers. rsc.orgnih.gov
Table 2: Antiproliferative Activity of Selected Indazole Derivatives
| Compound Class | Target Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 3-Amino-1H-indazole (W24) | HGC-27 (Gastric) | 0.43 µM | nih.gov |
| 3-Amino-1H-indazole (W24) | HT-29 (Colon) | 3.88 µM | nih.gov |
| 1H-Indazole (Compound 2f) | 4T1 (Breast) | 0.23 µM | rsc.org |
| 1H-Indazole-3-carboxamide (30l) | PAK1 (Enzyme) | 9.8 nM | nih.gov |
| 1H-Indazole (Compound 99) | FGFR1 (Enzyme) | 2.9 nM | nih.gov |
Investigations into Potential Therapeutic Applications in Neurology and Other Pharmacological Areas
The pharmacological utility of indazole derivatives extends to neurological disorders. nih.govdntb.gov.ua Their neuroprotective effects are a significant area of interest, particularly for diseases like Alzheimer's. nih.gov Research has shown that some 5-substituted indazole derivatives can act as multi-target agents, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and Beta-secretase 1 (BACE1), all of which are key enzymes in the pathology of Alzheimer's disease. nih.gov In addition to enzyme inhibition, some of these compounds exhibit neuroprotective effects against amyloid-beta (Aβ)-induced cell death in human neuroblastoma cells. nih.gov
Beyond neurodegeneration, indazole derivatives have been studied for other applications, including as bacterial DNA gyrase inhibitors, demonstrating potential as novel antibacterial agents against clinically important Gram-positive pathogens. nih.gov
Biochemical Interactions and Modulation of Biological Systems
The therapeutic effects of indazole derivatives are largely rooted in their ability to modulate enzyme activity. nih.govnih.gov As discussed, they are potent inhibitors of a wide range of enzymes critical to various disease processes.
In the context of inflammation, the primary targets are COX-2, TNF-α, and IL-1β. nih.govresearchgate.net In oncology, the list of inhibited enzymes is extensive and includes various families of protein kinases such as tyrosine kinases (e.g., FGFR, EGFR) and serine/threonine kinases (e.g., PI3K, AKT, mTOR, Aurora kinases, PAK1). nih.govrsc.orgnih.govnih.gov For neurological disorders, key targets include AChE, BuChE, and BACE1. nih.gov Furthermore, some derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in creating an immunosuppressive environment in cancer. nih.govresearchgate.net Glucokinase activation is another area of research, with potential applications in treating type 2 diabetes. researchgate.net
The interaction of indazole derivatives with metabolic pathways is a growing area of research. Studies on the metabolism of synthetic cannabinoids featuring an indazole-3-carboxamide core have been conducted using human liver microsome models. nih.gov This research is crucial for identifying metabolites, which helps in understanding the biotransformation these compounds undergo in the body. nih.gov Such studies are essential for detecting the use of these substances and understanding their full pharmacological profile. nih.gov
Additionally, metabolism-guided drug design has been employed to create metabolically stable indazole derivatives. For example, researchers have developed 3-substituted indazoles as androgen receptor antagonists for prostate cancer, designing them to resist metabolic breakdown and improve in vivo efficacy. nih.gov
In Vitro and In Vivo Pharmacological Research Models
A variety of established research models are used to evaluate the pharmacological properties of indazole derivatives.
In Vitro Models:
Cell Viability and Proliferation Assays: A wide range of human cancer cell lines are used, including MCF-7 and 4T1 (breast), HeLa (cervical), A549 (lung), HT-29 and WiDr (colon), HGC-27 (gastric), and HepG2 (liver), to screen for antiproliferative and cytotoxic effects. rsc.orgnih.govjapsonline.com
Anti-inflammatory Assays: Murine macrophage-like cell lines such as RAW 264.7 are commonly used to study anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production after stimulation with lipopolysaccharide (LPS). nih.govrsc.org
Enzyme Inhibition Assays: Purified enzymes are used to determine the direct inhibitory activity and calculate IC50 values for targets like COX-2, various kinases, and cholinesterases. nih.govrsc.orgnih.gov
Cellular Mechanism Studies: Assays to measure apoptosis (e.g., caspase activity, Bax/Bcl-2 expression), cell cycle progression, cell migration and invasion (e.g., transwell assays), and mitochondrial membrane potential are frequently employed. rsc.orgnih.gov
In Vivo Models:
Acute Inflammation Models: The carrageenan-induced rat paw edema model is a standard for assessing in vivo anti-inflammatory activity. nih.govresearchgate.net The model allows for the measurement of edema inhibition over time. researchgate.net
Tumor Xenograft Models: To evaluate anticancer efficacy, human cancer cells are often implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored. For example, the 4T1 tumor model has been used to show that specific indazole derivatives can suppress tumor growth in vivo. rsc.org
Pharmacokinetic Studies: Animal models, typically mice or rats, are used to study the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. nih.gov
Structure Activity Relationship Sar Studies of Ethyl 5 Methyl 1h Indazole 3 Carboxylate Analogues
Impact of Substituent Variations on Pharmacological Efficacy and Selectivity
The pharmacological profile of ethyl 5-methyl-1H-indazole-3-carboxylate analogues can be significantly modulated by altering the substituents on the indazole ring and the carboxylate moiety. Research has shown that even minor changes can lead to substantial differences in biological activity.
One notable example is the investigation of N1-substituted derivatives of this compound for anti-arthritic properties. A study highlighted that the introduction of a p-chlorobenzoyl group at the N1 position resulted in a compound with significant anti-arthritic effects at doses much lower than its toxic ones. nih.gov This finding underscores the importance of the N1-substituent in conferring specific pharmacological activities.
While direct SAR data for a series of this compound analogues is limited in publicly available literature, extensive research on the closely related indazole-3-carboxamides provides valuable insights. These studies reveal that the nature of the substituent at various positions on the indazole ring plays a critical role in determining the potency and selectivity of these compounds as enzyme inhibitors. For instance, in the context of p21-activated kinase 1 (PAK1) inhibitors, the substitution of a hydrophobic ring in a deep back pocket and the introduction of a hydrophilic group in the bulk solvent region were found to be crucial for inhibitory activity and selectivity. nih.gov
The following table summarizes the impact of various substituents on the biological activity of indazole-3-carboxylate and carboxamide derivatives, offering a predictive framework for the SAR of this compound analogues.
| Compound/Derivative Class | Substituent Variation | Impact on Biological Activity | Reference |
| This compound | N1-p-chlorobenzoyl | Potent anti-arthritic effects | nih.gov |
| 1H-Indazole-3-carboxamides | Varied N-substituents | Modulation of PAK1 inhibitory activity and selectivity | nih.gov |
| 1H-Indazole-3-carboxamides | N1-propyl linker to heterocycles | Inhibition of poly(ADP-ribose)polymerase-1 (PARP-1) | nih.gov |
| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | Phenyl isocyanate precursors | Potent antiproliferative activity against various cancer cell lines | |
| 1H-Indazole-3-carboxamides | Varied substituents | Inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β) | nih.gov |
Analysis of the Indazole Ring System Modifications and Their Influence on Biological Profiles
Modifications to the core indazole ring system, including the position of the nitrogen atoms and the substitution pattern on the benzene (B151609) ring, have a profound influence on the biological properties of the resulting compounds. The two primary tautomers, 1H-indazole and 2H-indazole, often exhibit different biological activities due to their distinct spatial arrangement and electronic properties. nih.gov
The regioselectivity of N-alkylation (at the N1 or N2 position) is a critical factor in the synthesis of indazole derivatives and significantly impacts their biological activity. Studies have shown that the choice of base and the electronic nature of substituents on the indazole ring can direct the alkylation to either the N1 or N2 position. researchgate.net For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for indazole-3-carboxamides. researchgate.net In contrast, certain substituents, such as an electron-withdrawing nitro or carboxylate group at the C7 position, can promote N2 selectivity. researchgate.net This differential alkylation is crucial as N1- and N2-alkylated isomers can have vastly different pharmacological profiles.
Furthermore, substitutions on the benzene portion of the indazole ring can fine-tune the biological activity. Halogenation or the introduction of methyl groups at positions 5 and 6 have been explored in the context of developing anti-arthritic agents based on the ethyl 1H-indazole-3-carboxylate scaffold. nih.gov The presence of a methyl group at the 5-position, as in the parent compound of this article, is a common feature in many biologically active indazoles.
The following table details the influence of modifications to the indazole ring system on the biological outcomes of the resulting derivatives.
| Modification | Description | Influence on Biological Profile | Reference |
| N-Alkylation Regioselectivity | Selective alkylation at N1 or N2 position | Different isomers (N1 vs. N2) exhibit distinct biological activities; crucial for designing active compounds. | researchgate.net |
| Substitution on Benzene Ring | Introduction of halogens or methyl groups at positions 5 and 6 | Modulates anti-arthritic and other pharmacological activities. | nih.gov |
| Conversion to 1H-indazole-3-carboxaldehydes | Nitrosation of indoles to form key intermediates | Provides access to a variety of polyfunctionalized 3-substituted indazoles with potential as kinase inhibitors. | rsc.org |
| Halogenation of Indazole Core | Introduction of halogens at various positions | Can influence binding affinity to biological targets; for example, chlorination at different positions of an indole (B1671886) core (related to indazole) altered cannabinoid receptor binding. | researchgate.net |
Stereochemical Considerations and Their Role in Biological Activity
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are often chiral themselves. In the context of indazole-3-carboxylate analogues, the introduction of chiral centers can lead to enantiomers with significantly different pharmacological potencies and efficacies.
A compelling example of this is found in the study of indazole-3-carboxamide-type synthetic cannabinoid receptor agonists. Research has demonstrated that the (S)-enantiomers of these compounds exhibit enhanced potency at both CB1 and CB2 receptors compared to their (R)-enantiomers. ugent.be This difference in activity is attributed to the specific stereochemical requirements of the receptor's binding pocket. The study also noted that the relative potency of the enantiomers at the CB2 receptor is influenced by other structural features of the molecule. ugent.be
While this compound itself is not chiral, the introduction of chiral substituents, particularly at the N1 position or within the ester group, would necessitate the evaluation of individual enantiomers to identify the more active stereoisomer. This is a critical consideration in drug design and development to optimize therapeutic efficacy and minimize potential off-target effects associated with the less active or inactive enantiomer.
The importance of stereochemistry is further highlighted by the fact that biological systems can metabolize enantiomers differently, leading to variations in their pharmacokinetic profiles. Therefore, a thorough understanding of the stereochemical aspects is essential for the rational design of novel and effective therapeutic agents based on the this compound scaffold.
Establishment of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound series of analogues, several key pharmacophoric features can be established based on available SAR data for indazole derivatives.
The indazole ring itself is a critical pharmacophoric element. It often acts as a hinge-binder in kinase inhibitors, with the N1-H and N2 atoms participating in hydrogen bonding interactions with the protein backbone. The bicyclic nature of the scaffold provides a rigid framework that correctly orients the substituents for optimal interaction with the target.
The substituent at the N1 position is a key modulator of activity and selectivity. As seen in the anti-arthritic derivatives, an appropriately substituted acyl group at this position can confer potent biological activity. nih.gov In other contexts, such as PARP-1 inhibitors, an alkyl linker connecting to another cyclic moiety at the N1 position is crucial for potency. nih.gov
The carboxylate/carboxamide group at the C3 position is another essential feature, often involved in hydrogen bonding or salt bridge interactions with the target protein. The specific nature of this group (ester vs. amide) and the substituents on it can significantly influence the binding affinity and pharmacokinetic properties of the molecule. For instance, in the development of PAK1 inhibitors, the amide portion of indazole-3-carboxamides plays a crucial role in their activity. nih.gov
A generalized pharmacophore model for bioactive indazole-3-carboxylate analogues would therefore include:
A hydrogen bond donor/acceptor system within the indazole ring.
A modifiable region at the N1 position for tuning selectivity and potency.
A hydrogen bond acceptor group at the C3 position.
A hydrophobic feature at the C5 position.
Computational Chemistry and Molecular Modeling Studies of Ethyl 5 Methyl 1h Indazole 3 Carboxylate
Molecular Docking Simulations for Target Identification and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Ethyl 5-methyl-1H-indazole-3-carboxylate, while specific docking studies are not extensively documented in publicly available literature, the behavior of structurally similar indazole derivatives provides a strong indication of its potential binding modes and targets.
Research on indazole derivatives has revealed their potential to interact with a variety of protein targets. For instance, molecular docking studies on 1H-indazole analogs have been conducted to evaluate their potential as anti-inflammatory agents by targeting the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net In these studies, compounds with a difluorophenyl group showed significant binding energies of up to -9.11 kcal/mol. researchgate.net Another study focused on 1-trityl-5-azaindazole derivatives and their interaction with Murine double minutes-2 (MDM2) receptor and Peripheral benzodiazepine (B76468) receptor (PBR), both implicated in cancer. jocpr.com The results indicated strong binding interactions with the active sites of these proteins. jocpr.com
Furthermore, indazole derivatives have been investigated as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in tumor metastasis. nih.gov Molecular docking and molecular dynamics simulations of potent indazole derivatives have shown good binding efficiency within the HIF-1α active site. nih.gov Similarly, structure-based drug design has led to the synthesis of 1H-indazole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov
These studies collectively suggest that this compound likely interacts with protein targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The indazole core, the ethyl carboxylate group, and the methyl group at the 5-position would all contribute to the binding affinity and selectivity towards specific protein pockets.
Table 1: Representative Molecular Docking Studies of Indazole Derivatives
| Indazole Derivative Class | Protein Target | Key Findings |
| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Significant binding energies, suggesting anti-inflammatory potential. researchgate.net |
| 1-Trityl-5-azaindazole Derivatives | MDM2 and PBR | Strong binding interactions, indicating potential anticancer activity. jocpr.com |
| Indazole Derivatives | Hypoxia-Inducible Factor-1α (HIF-1α) | Good binding efficiency and stability in the active site. nih.gov |
| 1H-Indazole Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Potent inhibition with nanomolar IC50 values. nih.gov |
| Indazolylthiazole Derivatives | MMP-9, p53, β-catenin, Bcl-2, VEGF | Effective binding to various cancer-related proteins. nih.gov |
This table is illustrative and based on studies of related indazole compounds due to the lack of specific public data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For indazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.
A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors has highlighted the importance of steric and electrostatic fields in determining the inhibitory potency. nih.gov The generated contour maps from this study provide a framework for designing new, more potent inhibitors. nih.gov Another QSAR study on hexahydro indazole derivatives as anti-inflammatory agents revealed that electronic, structural, spatial, and electrotopological descriptors are crucial for their biological activity. researchgate.net The developed model showed a good correlation between the predicted and experimental activities, confirming its reliability. researchgate.net
Table 2: Key Descriptors in QSAR Models of Indazole Derivatives
| QSAR Study Focus | Important Descriptor Types | Significance |
| HIF-1α Inhibition | Steric and Electrostatic Fields | Crucial for inhibitory potency and design of new inhibitors. nih.gov |
| Anti-inflammatory Activity | Electronic, Structural, Spatial, and Electrotopological Descriptors | Enhancing the biological activity of the inhibitors. researchgate.net |
This table is a generalized representation based on QSAR studies of related indazole compounds.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Drug Likeness Predictions
In silico ADMET profiling is a crucial step in early-stage drug discovery that predicts the pharmacokinetic and toxicological properties of a compound. These predictions help in identifying potential liabilities before significant resources are invested in synthesis and testing. iapchem.orgresearchgate.net
For this compound, a full in silico ADMET profile would involve the calculation of various physicochemical and pharmacokinetic parameters. General predictions for compounds with similar structures suggest that it would likely exhibit good oral bioavailability and be metabolized by cytochrome P450 enzymes. The "rule of five" proposed by Lipinski is often used as a preliminary screen for drug-likeness, and many indazole derivatives have been shown to comply with these rules. jocpr.com
In silico toxicity predictions for related thiazole (B1198619) Schiff base derivatives have been performed to assess their potential for hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity. nih.gov Similar assessments for this compound would be essential to evaluate its safety profile.
Table 3: Predicted ADMET and Drug-Likeness Properties for an Indazole-like Structure
| Property | Predicted Value/Range | Implication |
| Molecular Weight | ~204 g/mol | Compliant with Lipinski's rule (<500) |
| LogP | 2.0 - 3.0 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule (<10) |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Indicates good oral absorption potential |
| Blood-Brain Barrier (BBB) Permeation | Likely low | Reduced potential for CNS side effects |
| Human Intestinal Absorption | High | Good potential for oral administration |
This table presents hypothetical data for a molecule with the structure of this compound based on general in silico prediction models.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational preferences of this compound is essential for elucidating its interaction with biological targets.
Computational methods like Density Functional Theory (DFT) can be used to perform a potential energy scan by systematically rotating these bonds to identify the most stable conformers (those with the lowest energy). nih.gov The resulting energy landscape map would show the energy barriers between different conformations and the probability of the molecule adopting a particular shape at a given temperature. While specific studies on the conformational landscape of this compound are not prevalent, research on similar heterocyclic systems demonstrates the utility of such analyses in understanding structure-activity relationships. nih.gov The conformationally restricted design of some indazole-based derivatives has been shown to enhance selectivity for specific cannabinoid receptors, highlighting the importance of conformational control. acs.org
Advanced Analytical Methodologies for the Investigation of Ethyl 5 Methyl 1h Indazole 3 Carboxylate
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are indispensable for separating Ethyl 5-methyl-1H-indazole-3-carboxylate from starting materials, by-products, and other impurities, allowing for both its purification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity and determining the concentration of indazole derivatives. A typical setup involves a reversed-phase column, which separates compounds based on their hydrophobicity. For this compound, a C18 column is commonly effective. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient adjusted to achieve optimal separation. Detection is frequently performed using a UV detector, as the indazole ring system possesses a strong chromophore. nih.gov
Quantitative analysis via HPLC requires method validation to ensure the results are accurate and reliable. researchgate.netemerypharma.com This involves assessing several key parameters, as detailed in the table below. researchgate.netnih.gov
Table 1: Illustrative HPLC Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision and accuracy. | Defined by linearity studies. |
| Accuracy | The closeness of test results to the true value, often determined by spike/recovery studies. | 95.5%–101.9% recovery. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 2%. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpra.com | Signal-to-Noise Ratio (S/N) of 3:1. ijpra.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijpra.com | Signal-to-Noise Ratio (S/N) of 10:1. ijpra.com |
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile indazole compounds. mdpi.comgdut.edu.cn For analysis, the compound is vaporized and separated in a capillary column. The operating conditions, such as the temperature ramp and carrier gas flow, are optimized to resolve the target analyte from other components. mdpi.com GC-MS provides not only retention time data for quantification but also mass spectra that aid in structural confirmation. researchgate.netnih.gov
Spectroscopic Methods for Structural Elucidation and Complex Mixture Analysis
Spectroscopic techniques are crucial for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the molecular structure of organic compounds.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl group protons, and a quartet and a triplet for the ethyl ester protons. nih.gov The spectrum of the closely related methyl ester shows a singlet for the methyl group at 3.92 ppm and aromatic protons between 7.30 and 8.06 ppm. chemicalbook.com
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound would yield a distinct signal, including those of the methyl, ethyl, and indazole carbons. mdpi.comwiley-vch.de
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. mdpi.com In Electron Ionization (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique fingerprint that can be used for identification and structural analysis by comparing it to library data. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. wiley-vch.de
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the indazole ring (around 3150 cm⁻¹), C=O of the ester group (around 1710 cm⁻¹), and C-O stretching. mdpi.comwiley-vch.de
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.0-8.5 ppm |
| Methyl Protons (C5-CH₃) | Singlet around δ 2.4 ppm | |
| Ethyl Protons (-OCH₂CH₃) | Quartet around δ 4.4 ppm and Triplet around δ 1.4 ppm | |
| Indazole N-H | Broad singlet at high chemical shift (>10 ppm) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal around δ 162-164 ppm |
| Aromatic & Heterocyclic Carbons | Multiple signals in the range of δ 110-145 ppm | |
| Ethyl Carbons (-OCH₂CH₃) | Signals around δ 61 ppm and δ 14 ppm | |
| Methyl Carbon (C5-CH₃) | Signal around δ 21 ppm | |
| IR Spectroscopy | N-H Stretch | ~3150 cm⁻¹ |
| C=O Stretch (Ester) | ~1710 cm⁻¹ | |
| C-H Stretch (Aromatic/Aliphatic) | ~2900-3100 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 204.23 (for C₁₁H₁₂N₂O₂) scbt.com |
Development of Analytical Methods for Biological Matrices
Detecting and quantifying compounds like this compound in biological matrices such as plasma, urine, or hair presents unique challenges due to the complexity of the matrix and the typically low concentrations of the analyte. researchgate.net The development of robust analytical methods is critical for metabolic and pharmacokinetic studies.
The gold standard for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. nih.gov Method development involves several key steps:
Sample Preparation: This is a crucial step to remove interfering substances like proteins and salts. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov SPE often provides the cleanest extracts and allows for sample pre-concentration. nih.gov
Chromatographic Separation: An optimized UPLC or HPLC method is used to separate the analyte from matrix components that were not removed during sample preparation. nih.gov
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion (typically the molecular ion of the analyte) and monitoring for one or more specific product ions generated by collision-induced dissociation. This process is highly selective and significantly reduces background noise, enabling low detection limits. researchgate.net
Method validation for biological matrices follows similar principles to those for purity analysis but includes additional tests for matrix effects and extraction recovery to ensure that the biological matrix does not interfere with the quantification of the analyte. researchgate.net
Standardization Protocols in Chemical Research
Standardization is a formal process that ensures an analytical method is suitable for its intended purpose. libretexts.org It provides documented evidence that the method is reliable, reproducible, and accurate. particle.dktbzmed.ac.ir In chemical and pharmaceutical research, standardization is governed by guidelines from international bodies like the International Council for Harmonisation (ICH). emerypharma.com
The core components of method standardization and validation include:
Primary and Secondary Standards: Analysis relies on high-purity reference materials. A primary standard is a substance of known high purity which may be dissolved in a known volume of solvent to create a primary standard solution. saylor.orgalfa-chemistry.com Secondary standards are calibrated against primary standards and are used for routine analyses. alfa-chemistry.com
Instrumentation Qualification: All instruments used, such as balances, pH meters, and chromatographs, must be properly calibrated and their performance verified to ensure they are functioning correctly. libretexts.org
Method Validation Protocol: A detailed written protocol is established before validation begins, outlining the procedures and acceptance criteria for all validation parameters. researchgate.net
Documentation: Every step of the validation process, including all experimental results and calculations, must be thoroughly documented in a validation report. particle.dk This comprehensive documentation ensures data integrity and traceability.
System Suitability Tests: These tests are performed before each analytical run to verify that the analytical system is performing as expected. wjarr.com For an HPLC system, this might involve checking the precision of replicate injections of a standard solution and ensuring adequate resolution between the analyte and any critical impurities.
Adherence to these standardization protocols is essential for generating high-quality, reliable data that can be confidently used for research, development, and regulatory purposes. particle.dkeurachem.org
Expanding Research Horizons: Applications Beyond Biomedical Fields
Explorations in Novel Material Development and Polymer Chemistry
The unique molecular architecture of the indazole ring system, a key feature of Ethyl 5-methyl-1H-indazole-3-carboxylate, has drawn interest in the field of material science. The compound is considered a valuable building block for the creation of advanced materials, such as specialized polymers and high-performance coatings. chemimpex.commdpi.com The inherent properties of the indazole nucleus, including its rigidity, aromaticity, and potential for hydrogen bonding, make it a candidate for designing materials with specific thermal, optical, or electronic characteristics.
Research in this area focuses on integrating the indazole moiety into polymer backbones or as a pendant group to enhance material performance. chemimpex.com While specific applications of this compound in polymer synthesis are still emerging, its parent compound, 5-Methyl-1H-indazole-3-carboxylic acid, is noted for its role in creating these advanced materials. chemimpex.com The ester functionality of the ethyl derivative provides a reactive site for polymerization reactions, such as polycondensation, to form novel polyesters or polyamides. The exploration of indazole-based compounds in this sector remains an active area of research, with potential applications in developing new optoelectronic materials or sensors.
Research in Agrochemical Formulations and Crop Protection Strategies
The indazole scaffold is a recognized pharmacophore not only in medicine but also in the agricultural sector for the development of next-generation crop protection agents. nih.gov Derivatives of indazole are actively investigated for their potential as effective and sustainable herbicides, fungicides, and plant growth regulators. chemimpex.comchemimpex.com
Research has demonstrated that certain indazole derivatives exhibit significant biological activity on plants. For instance, studies on 3-aryl-1H-indazoles, which share the core indazole structure, have proven them to be effective growth inhibitors of both wheat (Triticum aestivum) and sorghum (Sorghum bicolor), particularly at concentrations of 100 ppm. researchgate.net This inhibitory effect on both monocotyledonous and dicotyledonous plants underscores the potential of the indazole framework in developing broad-spectrum herbicides.
Further research into structure-activity relationships has provided insights into designing more potent herbicidal compounds. A study on 6-indazolyl-2-picolinic acids revealed that the position of substituents on the indazole ring significantly influences its herbicidal efficacy. nih.gov Notably, compounds with substituents at the 4-position of the indazole ring demonstrated greater root inhibitory activity compared to those with substitutions at the 5-position, a finding that directly informs the future design of indazole-based herbicides. nih.gov The research also indicated that compounds featuring electron-withdrawing substituents on the indazole ring tended to show enhanced activity. nih.gov
The development of indazole derivatives as agrochemicals is an ongoing effort, as evidenced by various patents for their use in controlling invertebrate pests and as intermediates in pesticide production. google.comgoogle.com Specifically, esters of 1H-indazole-3-carboxylic acid have been identified for their plant growth regulating activities. researchgate.net The body of research collectively points to the significant potential of compounds like this compound to serve as a lead structure for novel and effective crop protection solutions.
Interactive Data Table: Agrochemical Activity of Indazole Derivatives
| Compound Class | Bioactivity | Target Species | Key Findings | Reference |
| 3-Aryl-1H-indazoles | Growth Inhibition | Wheat, Sorghum | Effective growth inhibitors, especially at 100 ppm concentration. | researchgate.net |
| 6-Indazolyl-2-picolinic Acids | Herbicidal (Root Inhibition) | Various Weeds | Substituents at the 4-position were more active than at the 5-position. | nih.gov |
| 1H-Indazole-5-carboxylic acid methyl ester | Pest Control | General Pests | Used in the formulation of agrochemicals for pest management. | chemimpex.com |
| Esters of 1H-indazole-3-carboxylic acid | Plant Growth Regulation | Plants | Noted for plant growth regulating properties. | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-methyl-1H-indazole-3-carboxylate?
this compound can be synthesized via condensation reactions using indazole derivatives. For example, Scheme 2 in outlines a method involving 3-formyl-1H-indole-2-carboxylic acid derivatives reacted with aminothiazolones under reflux in acetic acid . Purification typically involves recrystallization or column chromatography, with purity confirmed by GC (≥98%) .
Q. What safety protocols should be followed when handling this compound?
While some safety data sheets (SDS) classify structurally similar compounds as non-hazardous (), standard precautions are advised due to limited toxicological data. Use nitrile gloves, ensure adequate ventilation, and avoid inhalation or skin contact. In case of exposure, flush affected areas with water and consult a physician .
Q. Which analytical techniques are essential for confirming purity and structural identity?
Key methods include:
- Gas Chromatography (GC) : Verify purity (≥98%) .
- NMR Spectroscopy : Confirm proton/carbon environments (e.g., indazole ring protons, ester groups).
- Mass Spectrometry : Validate molecular weight (204.07 g/mol, exact mass 204.0706) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Contradictions in hydrogen bonding or packing motifs can be addressed using:
Q. What methodologies optimize hydrogen bonding analysis in its crystal structures?
Apply graph set analysis ( ) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use Mercury CSD to visualize networks and quantify bond angles/distances . For ambiguous cases, cross-validate with DFT calculations or variable-temperature crystallography.
Q. How can crystallization conditions be optimized for high-quality single crystals?
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) or ethanol/water mixtures.
- Temperature Gradients : Slow cooling from 60°C to 4°C enhances nucleation.
- Seeding : Introduce microcrystals to control growth .
Q. What strategies address conflicting spectroscopic data in derivatives?
- Tautomerism Analysis : Use NMR titration (e.g., DMSO-d6 vs. CDCl3) to detect keto-enol equilibria.
- X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., methyl vs. ester orientation) .
- Multi-Technique Cross-Validation : Combine IR, Raman, and mass spectrometry to confirm functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
